molecular formula C12H13ClN4OS B7534908 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione

4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione

Cat. No. B7534908
M. Wt: 296.78 g/mol
InChI Key: RCFJSDRKYNDCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione, also known as CMHT, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of 1,2,4-triazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.

Scientific Research Applications

4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development. Several studies have reported its antimicrobial activity against various strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione has been found to have antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Furthermore, 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione has been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The exact mechanism of action of 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione is not fully understood, but several studies have proposed different mechanisms based on its biological activities. For example, its antimicrobial activity is thought to be due to its ability to inhibit bacterial and fungal cell wall synthesis. Its antitumor activity, on the other hand, is thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione has been found to have several biochemical and physiological effects in vitro and in vivo. For example, it has been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can lead to decreased cell proliferation and increased apoptosis. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Furthermore, it has been found to have low toxicity in animal studies, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying different biological processes. In addition, its synthesis method is relatively simple and reproducible, making it easy to obtain in large quantities. However, one limitation of using 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions. Furthermore, its exact mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione. One direction is to further investigate its mechanism of action, particularly in relation to its antitumor and anti-inflammatory activities. Another direction is to explore its potential as a drug for the treatment of bacterial and fungal infections, as well as inflammatory diseases. Furthermore, there is potential for the development of new analogs of 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione with improved solubility and potency. Overall, 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione is a promising compound for drug development and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione involves the reaction of 3-chloroaniline with morpholine in the presence of a base, followed by the addition of thiourea and sodium hydroxide. The resulting product is then treated with hydrazine hydrate to yield 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione. This synthesis method has been reported in several scientific articles and has been found to be efficient and reproducible.

properties

IUPAC Name

4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c13-9-2-1-3-10(8-9)17-11(14-15-12(17)19)16-4-6-18-7-5-16/h1-3,8H,4-7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFJSDRKYNDCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=S)N2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione

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